Welcome to the BenchChem Online Store!
molecular formula C9H8N2O B2648935 4-Methyl-1,8-naphthyridin-2-ol CAS No. 889940-20-9

4-Methyl-1,8-naphthyridin-2-ol

Cat. No. B2648935
M. Wt: 160.176
InChI Key: UYGZBDXIEDQOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08507682B2

Procedure details

A solution of 1.3 g of tert-butyl 3-hydroxy-3-(2-pivalamidopyridin-3-yl)butanoate (3.9 mmol) in 2 mL 3N HCl was microwaved at 160° C. for 5 minutes. The resulting mixture was washed with Et2O (2×10 mL). The aqueous layer was basified using saturated K2CO3. The precipitate formed was filtered and washed with water to give 440 mg (71%) of the desired title compound. Spectroscopic data: 1H NMR (300 MHz, DMSO-d6) δ ppm 2.40 (d, J=1.17 Hz, 3 H) 6.43 (s, 1 H) 7.24 (dd, J=7.91, 4.69 Hz, 1 H) 8.12 (dd, J=7.91, 1.76 Hz, 1 H) 8.49 (dd, J=4.69, 1.76 Hz, 1 H) 11.92 (br. s., 1 H).
Name
tert-butyl 3-hydroxy-3-(2-pivalamidopyridin-3-yl)butanoate
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]([C:12]1[C:13]([NH:18][C:19](=[O:24])[C:20](C)(C)C)=[N:14][CH:15]=[CH:16][CH:17]=1)([CH3:11])CC(OC(C)(C)C)=O>Cl>[CH3:11][C:2]1[C:12]2[C:13](=[N:14][CH:15]=[CH:16][CH:17]=2)[NH:18][C:19](=[O:24])[CH:20]=1

Inputs

Step One
Name
tert-butyl 3-hydroxy-3-(2-pivalamidopyridin-3-yl)butanoate
Quantity
1.3 g
Type
reactant
Smiles
OC(CC(=O)OC(C)(C)C)(C)C=1C(=NC=CC1)NC(C(C)(C)C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting mixture was washed with Et2O (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(NC2=NC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.